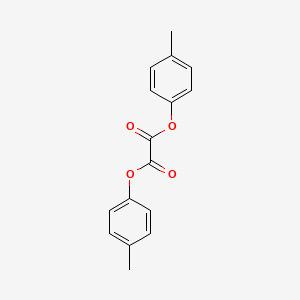
Bicyclo(4.2.1)non-1(8)-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo(421)non-1(8)-ene is a bicyclic compound characterized by its unique structure, which includes two fused rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo(4.2.1)non-1(8)-ene typically involves cycloaddition reactions. One common method is the [6π + 2π] cycloaddition of hexyn-1 and 4-pentynenitrile to 1-benzoylcycloheptatriene under the action of a three-component catalytic system consisting of cobalt(II) acetylacetonate, diphenylphosphinoethane, zinc, and zinc iodide . This method allows for the efficient production of functionally substituted this compound derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. Industrial production would likely involve the use of continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo(4.2.1)non-1(8)-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones.
Reduction: Reduction reactions can convert it into more saturated bicyclic compounds.
Substitution: Substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted bicyclo(4.2.1)nonane derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
Bicyclo(4.2.1)non-1(8)-ene and its derivatives have several applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Medicine: Research into its use as a scaffold for drug development.
Industry: Utilized in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of bicyclo(4.2.1)non-1(8)-ene depends on its specific application. In medicinal chemistry, it may interact with biological targets through its unique three-dimensional structure, which allows for specific binding interactions. The molecular pathways involved would vary based on the functional groups attached to the bicyclic core.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo(3.3.1)nonane: Another bicyclic compound with a different ring fusion pattern.
Bicyclo(2.2.1)heptane: Known for its use in various synthetic applications.
Uniqueness
Bicyclo(4.2.1)non-1(8)-ene is unique due to its specific ring structure, which provides distinct chemical reactivity and potential for functionalization compared to other bicyclic compounds .
Propriétés
Numéro CAS |
23057-35-4 |
|---|---|
Formule moléculaire |
C9H14 |
Poids moléculaire |
122.21 g/mol |
Nom IUPAC |
bicyclo[4.2.1]non-1(8)-ene |
InChI |
InChI=1S/C9H14/c1-2-4-9-6-5-8(3-1)7-9/h5,9H,1-4,6-7H2 |
Clé InChI |
NCQNMEMRZWQKGX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=CCC(C1)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


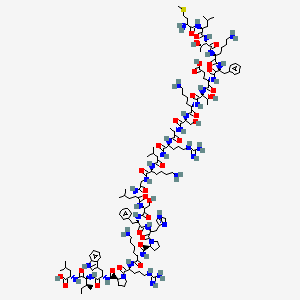


![Dichlorobis[1,1'-thiobis[butane]]platinum](/img/structure/B13815475.png)
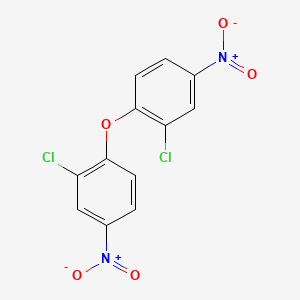
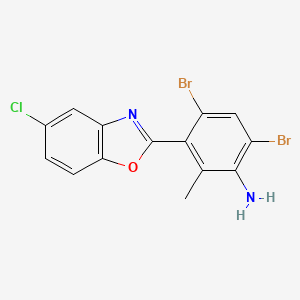
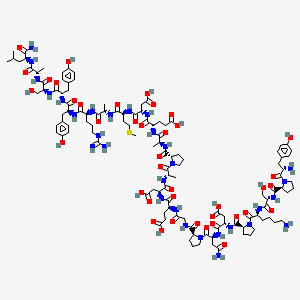
![(2S)-2-[(2-aminoacetyl)-[2-(carbamoylhydrazinylidene)ethyl]amino]-3-phenylpropanamide](/img/structure/B13815501.png)
![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-(4-methylphenyl)-1-[(4-methylphenyl)methyl]urea](/img/structure/B13815502.png)
![Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-8-(phenylmethoxy)-, ethyl ester](/img/structure/B13815511.png)

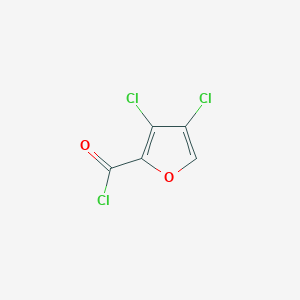
![1-[(2S,5S)-5-methyloxolan-2-yl]ethanone](/img/structure/B13815533.png)
